N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11086219
InChI: InChI=1S/C13H8ClN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18)
SMILES: C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Molecular Formula: C13H8ClN3OS
Molecular Weight: 289.74 g/mol

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

CAS No.:

Cat. No.: VC11086219

Molecular Formula: C13H8ClN3OS

Molecular Weight: 289.74 g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide -

Specification

Molecular Formula C13H8ClN3OS
Molecular Weight 289.74 g/mol
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H8ClN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18)
Standard InChI Key OUDJZGVZIXBKRQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (C₁₃H₉ClN₄OS) features a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to the 2-amino position of a 6-chloro-1,3-benzothiazole (Fig. 1). The benzothiazole moiety contributes aromatic stability and electron-withdrawing effects due to the chloro substituent, while the pyridine ring introduces basicity and hydrogen-bonding capabilities .

Table 1: Physicochemical Properties of N-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

PropertyValue/Description
Molecular FormulaC₁₃H₉ClN₄OS
Molecular Weight304.75 g/mol
Density (estimated)1.35–1.45 g/cm³
Boiling Point (estimated)420–440°C
LogP (estimated)2.8–3.5
SolubilityLow in water; soluble in DMSO, DMF

These estimates derive from structural analogs such as N-Benzyl-6-chloro-1,3-benzothiazol-2-amine (density: 1.385 g/cm³, logP: 3.98) and pyridine-3-carboxamide derivatives . The chloro group enhances lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Formation of 6-Chloro-1,3-benzothiazol-2-amine: Achieved by cyclizing 2-amino-4-chlorothiophenol with cyanogen bromide .

  • Amide Coupling: Reacting pyridine-3-carboxylic acid chloride with 6-chloro-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at reflux .

Reaction Scheme:

Pyridine-3-carboxylic acid chloride+6-Chloro-1,3-benzothiazol-2-amineEt3N, THFN-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide\text{Pyridine-3-carboxylic acid chloride} + \text{6-Chloro-1,3-benzothiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide}

Spectroscopic Validation

  • IR Spectroscopy: Key peaks include ν(N-H) at ~3420 cm⁻¹, ν(C=O) at ~1670 cm⁻¹, and ν(C=N) at ~1590 cm⁻¹ .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with the NH proton as a singlet near δ 13.2 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 304.75 [M+H]⁺ .

Biological Activity and Mechanisms

Antipathogenic Activity in Agriculture

In tomato plants infected with Ralstonia solanacearum, pyridine-3-carboxamide analogs reduce bacterial load by 60–80% and delay disease progression . Molecular docking reveals strong binding affinities (−8.5 to −9.2 kcal/mol) with bacterial virulence proteins (e.g., PDB: 4CSD), primarily through hydrogen bonds and hydrophobic interactions .

Computational Insights and Structure-Activity Relationships

Molecular Docking Studies

Docking simulations of analogous compounds highlight critical interactions:

  • The pyridine nitrogen forms hydrogen bonds with Asp 50 and Arg 228 of R. solanacearum lectin .

  • The benzothiazole sulfur engages in van der Waals interactions with hydrophobic pockets .

SAR Analysis

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance antibacterial potency by increasing electrophilicity .

  • Amide Linkage: Essential for maintaining conformational rigidity and target binding .

Industrial and Pharmaceutical Applications

Agrochemical Uses

As a bactericidal agent, the compound could be formulated into seed coatings or foliar sprays to protect crops like tomatoes and potatoes from bacterial wilt .

Drug Development

The dual pharmacophore design (benzothiazole + pyridine) positions this compound as a lead for:

  • Antitubercular agents targeting mycobacterial enoyl-ACP reductase .

  • Anticancer therapies inhibiting topoisomerase II .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator